molecular formula C7H12N4O4S B3080599 N-(3-pyridinylmethyl)guanidine sulfate CAS No. 108833-95-0

N-(3-pyridinylmethyl)guanidine sulfate

Cat. No.: B3080599
CAS No.: 108833-95-0
M. Wt: 248.26
InChI Key: RCJAZNSFFQSBHD-UHFFFAOYSA-N
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Description

N-(3-pyridinylmethyl)guanidine sulfate: is a chemical compound with the molecular formula C7H10N4·H2O4S. It is a derivative of guanidine, a strong organic base, and contains a pyridine ring, which is a six-membered ring with one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-pyridinylmethyl)guanidine sulfate typically involves the reaction of 3-pyridinemethanamine with guanidine in the presence of sulfuric acid. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvents

    Catalysts: None required

The reaction proceeds through the formation of an intermediate, which then reacts with sulfuric acid to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

N-(3-pyridinylmethyl)guanidine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-pyridinylmethyl)guanidine sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-pyridinylmethyl)guanidine sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyridinylmethyl)guanidine sulfate
  • N-(4-pyridinylmethyl)guanidine sulfate
  • N-(3-pyridinylmethyl)guanidine hydrochloride

Uniqueness

N-(3-pyridinylmethyl)guanidine sulfate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(pyridin-3-ylmethyl)guanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.H2O4S/c8-7(9)11-5-6-2-1-3-10-4-6;1-5(2,3)4/h1-4H,5H2,(H4,8,9,11);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJAZNSFFQSBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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